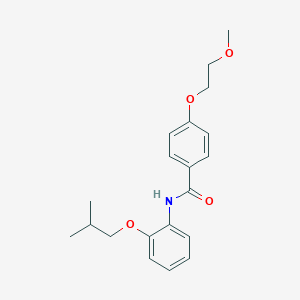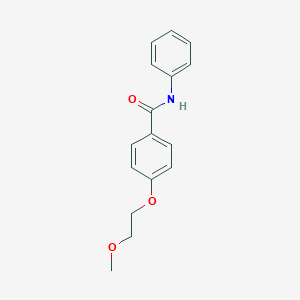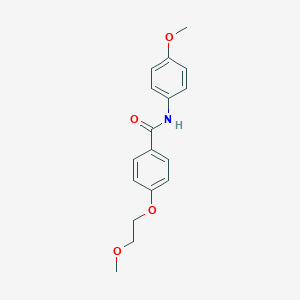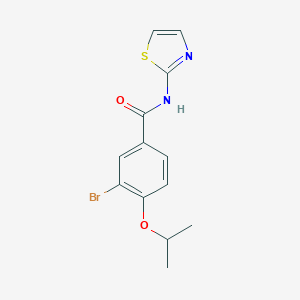
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . It is known for its unique structure, which includes a bromine atom, a butoxy group, and a pyrrolidine ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-butoxybenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can yield corresponding ketones or carboxylic acids.
Coupling Reactions: The presence of the pyrrolidine ring allows for coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether involves its interaction with specific molecular targets. The bromine atom and butoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether can be compared with other similar compounds, such as:
1-(3-Bromo-4-fluorobenzoyl)pyrrolidine: This compound has a fluorine atom instead of a butoxy group, leading to different chemical properties and reactivity.
1-(3-Bromo-4-methylbenzoyl)pyrrolidine: The presence of a methyl group instead of a butoxy group affects its solubility and interaction with other molecules.
1-(3-Bromo-4-methoxybenzoyl)pyrrolidine:
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23g/mol |
IUPAC Name |
(3-bromo-4-butoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20BrNO2/c1-2-3-10-19-14-7-6-12(11-13(14)16)15(18)17-8-4-5-9-17/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
OGDXBIOYZOMYBH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide](/img/structure/B495734.png)
